molecular formula C8H7FO3 B1297651 4-Fluoro-3-methoxybenzoic acid CAS No. 82846-18-2

4-Fluoro-3-methoxybenzoic acid

Cat. No. B1297651
CAS RN: 82846-18-2
M. Wt: 170.14 g/mol
InChI Key: LWGCZCMLPRMKIZ-UHFFFAOYSA-N
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Patent
US07115740B2

Procedure details

4-Fluoro-3-methoxybenzoic acid methyl ester (2.55 g, 13.85 mmol) (from Example 34a supra) was dissolved in a mixture of tetrahydrofuran (140 mL) and water (70 mL). Lithium hydroxide monohydrate (5.8 g, 138.5 mmol) was added and the mixture was heated at reflux for 3.5 hours. After quenching with 1 N aqueous hydrochloric acid (150 mL), the solution was extracted with dichloromethane. The phases were separated and the organic layer was dried over anhydrous sodium sulfate. Concentration under reduced pressure gave 4-fluoro-3-methoxybenzoic acid as an off-white solid. (Yield 2.26 g, 96%).
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][C:7]([F:10])=[C:6]([O:11][CH3:12])[CH:5]=1.O.[OH-].[Li+]>O1CCCC1.O>[F:10][C:7]1[CH:8]=[CH:9][C:4]([C:3]([OH:13])=[O:2])=[CH:5][C:6]=1[O:11][CH3:12] |f:1.2.3|

Inputs

Step One
Name
Quantity
2.55 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)F)OC)=O
Name
Quantity
140 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5.8 g
Type
reactant
Smiles
O.[OH-].[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3.5 hours
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
After quenching with 1 N aqueous hydrochloric acid (150 mL)
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C(=O)O)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.